
4-Chloro-3-ethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-ethylpyridine is an organic compound with the molecular formula C7H8ClN. It is a derivative of pyridine, where the hydrogen atom at the 4-position is replaced by a chlorine atom, and the hydrogen atom at the 3-position is replaced by an ethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-ethylpyridine can be achieved through several methods. One common method involves the chlorination of 3-ethylpyridine using chlorine gas in the presence of a catalyst. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .
Another method involves the use of 4-chloropyridine as a starting material. The ethylation of 4-chloropyridine can be performed using ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors allows for better control of reaction conditions and higher yields. Catalysts such as iron(III) chloride or aluminum chloride are commonly used to facilitate the chlorination process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
化学反応の分析
Types of Reactions
4-Chloro-3-ethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form 4-chloro-3-pyridinecarboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to this compound using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in ether, room temperature.
Major Products Formed
Substitution: 3-Ethyl-4-methoxypyridine.
Oxidation: 4-Chloro-3-pyridinecarboxylic acid.
Reduction: this compound.
科学的研究の応用
4-Chloro-3-ethylpyridine has several applications in scientific research:
作用機序
The mechanism of action of 4-Chloro-3-ethylpyridine involves its interaction with specific molecular targets. The chlorine atom and ethyl group contribute to its reactivity and ability to form stable complexes with various biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
2-Chloropyridine: Similar in structure but with the chlorine atom at the 2-position.
3-Chloropyridine: Chlorine atom at the 3-position.
4-Chloropyridine: Chlorine atom at the 4-position without the ethyl group.
Uniqueness
4-Chloro-3-ethylpyridine is unique due to the presence of both the chlorine atom and the ethyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
特性
分子式 |
C7H8ClN |
|---|---|
分子量 |
141.60 g/mol |
IUPAC名 |
4-chloro-3-ethylpyridine |
InChI |
InChI=1S/C7H8ClN/c1-2-6-5-9-4-3-7(6)8/h3-5H,2H2,1H3 |
InChIキー |
QSQSDSYZUOKOMZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CN=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-methoxyphenyl)methyl]-1H-imidazole](/img/structure/B13219215.png)
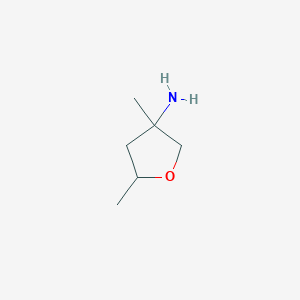
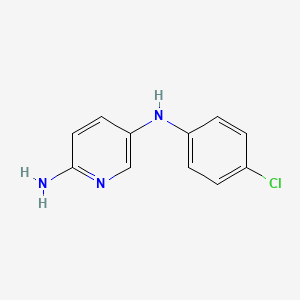
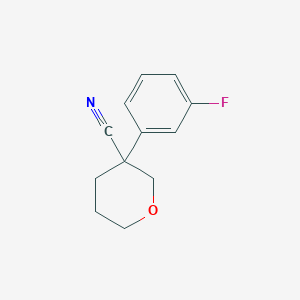

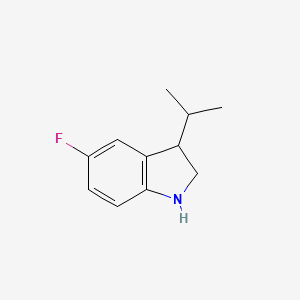
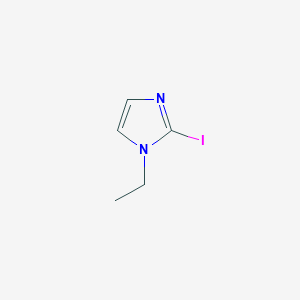
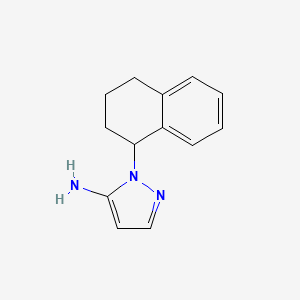


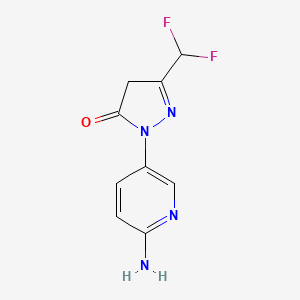
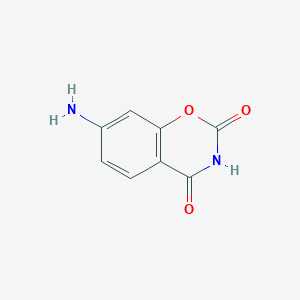
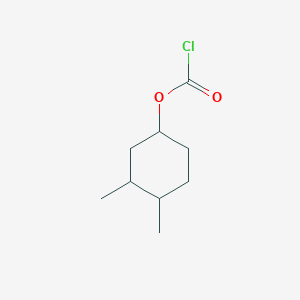
![(3S,4S)-3-[Bis(propan-2-yl)amino]piperidin-4-ol](/img/structure/B13219289.png)
